6-Acetylpicolinonitrile
Overview
Description
6-Acetylpicolinonitrile is a chemical compound with the CAS Number: 159307-02-5 and a molecular weight of 146.15 . It is a solid substance and is used as an intermediate in the synthesis of other drugs .
Molecular Structure Analysis
The molecular structure of 6-Acetylpicolinonitrile is represented by the linear formula C8H6N2O . Further details about its molecular structure are not available in the search results.Chemical Reactions Analysis
While 6-Acetylpicolinonitrile is known to be used in the synthesis of other drugs , specific chemical reactions involving this compound are not provided in the search results.Physical And Chemical Properties Analysis
6-Acetylpicolinonitrile is a solid substance . It has a molecular weight of 146.15 . More specific physical and chemical properties are not provided in the search results.Scientific Research Applications
Neuroscientific Applications : The use of neurotoxins like 6-hydroxydopamine (6-OHDA) has been critical in understanding the neuroanatomy, neurochemistry, and electrophysiology of mesencephalic dopamine neurons, particularly in the context of Parkinson's disease. This is relevant due to the similarity in the acetyl group component (Schwarting & Huston, 1996).
Antioxidant Effects in Pharmaceutical Research : Acetyl-L-carnitine (ALC) has been studied for its antioxidant effects against gamma-irradiation-induced oxidative damage in liver and lung tissue. Such compounds with acetyl groups may offer insights into developing treatments for radiation-induced organ toxicity (Mansour, 2006).
Microbial and Enzymatic Studies : Research into acetylornithinase of Escherichia coli has contributed to our understanding of certain acetylamino acids' roles in biochemistry and microbiology, which may have parallels with compounds like 6-Acetylpicolinonitrile (Vogel & Bonner, 1956).
Pharmacological Research in Neurodegenerative Diseases : Acetylcorynoline, an alkaloid component with an acetyl group, has been researched for its potential in treating Parkinson's disease due to its effects on dopaminergic neuron degeneration and α-synuclein aggregation (Fu et al., 2014).
Cancer Research : The study of histone deacetylase inhibitors (HDAC inhibitors), which often contain acetyl groups, has been significant in cancer research. These inhibitors have shown promise in various human malignancies, revealing the potential therapeutic applications of compounds with acetyl group modifications (Drummond et al., 2005).
Safety And Hazards
Future Directions
Specific future directions for research or applications involving 6-Acetylpicolinonitrile are not provided in the search results. As an intermediate in drug synthesis , its use may continue to evolve with advancements in pharmaceutical research and development.
Relevant Papers While the search results mention that there are peer-reviewed papers related to 6-Acetylpicolinonitrile , specific papers or their content are not provided in the search results. Therefore, a detailed analysis of relevant papers is not possible based on the current information.
properties
IUPAC Name |
6-acetylpyridine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c1-6(11)8-4-2-3-7(5-9)10-8/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LECIQDJPKUDAHR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570184 | |
Record name | 6-Acetylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Acetylpicolinonitrile | |
CAS RN |
159307-02-5 | |
Record name | 6-Acetylpyridine-2-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570184 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.